2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)phenylboronic acid pinacolate is an organoboron compound that features a boronic acid ester functional group. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)phenylboronic acid pinacolate typically involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylthio)phenylboronic acid pinacolate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)phenylboronic acid pinacolate is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(Methylthio)phenylboronic acid pinacolate in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacolate
- 4-Methylphenylboronic acid pinacolate
- 3-Methoxyphenylboronic acid pinacolate
Uniqueness
3-(Methylthio)phenylboronic acid pinacolate is unique due to the presence of the methylthio group, which can influence the electronic properties of the compound, making it more reactive in certain chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C13H21BO6S |
---|---|
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
2,3-dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2S.C6H12O4/c1-11-7-4-2-3-6(5-7)8(9)10;1-5(2,9)6(3,10)4(7)8/h2-5,9-10H,1H3;9-10H,1-3H3,(H,7,8) |
InChI-Schlüssel |
HHDLQNYIDUJTTI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)SC)(O)O.CC(C)(C(C)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.